molecular formula C8H8N2O4S B3065458 Aziridine, 1-((4-nitrophenyl)sulfonyl)- CAS No. 43090-97-7

Aziridine, 1-((4-nitrophenyl)sulfonyl)-

Cat. No.: B3065458
CAS No.: 43090-97-7
M. Wt: 228.23 g/mol
InChI Key: ZGBAGAYAVNYGRR-UHFFFAOYSA-N
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Description

Aziridine, 1-((4-nitrophenyl)sulfonyl)- (CAS: 374783-78-5; molecular formula: C₉H₁₀N₂O₄S), is a sulfonamide-substituted aziridine characterized by a three-membered nitrogen-containing ring activated by a 4-nitrophenylsulfonyl (NOS) group. The NOS moiety is a strong electron-withdrawing group (EWG) that enhances the aziridine’s ring strain, making it highly reactive in ring-opening reactions such as nucleophilic additions and cycloadditions . This compound is synthesized via the reaction of aziridine derivatives with 4-nitrobenzenesulfonyl chloride, followed by purification via crystallization or chromatography . Its applications span polymer chemistry (as a monomer for anionic ring-opening polymerization) and synthetic organic chemistry, where it serves as a precursor for nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a nitrene precursor, such as an iminoiodinane or an organoazide, in the presence of a transition metal catalyst . This method allows for the formation of the aziridine ring with high efficiency and selectivity.

Another method involves the coupling of amines and alkenes via an electrogenerated dication . This approach uses primary amines and unactivated alkenes under basic conditions to form the aziridine ring. This method is advantageous as it avoids the use of hazardous and explosive reagents.

Industrial Production Methods: Industrial production of aziridine, 1-((4-nitrophenyl)sulfonyl)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly susceptible to nucleophilic attack, leading to the formation of a wide range of products.

Common Reagents and Conditions: Nucleophilic ring-opening reactions of aziridines can be catalyzed by chiral metal or organo-catalysts . Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen-containing compounds. The reaction conditions typically involve the use of protic or Lewis acids to activate the aziridine ring and facilitate nucleophilic attack .

Major Products Formed: The major products formed from the reactions of aziridine, 1-((4-nitrophenyl)sulfonyl)- include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of biologically and pharmaceutically important compounds.

Scientific Research Applications

Biochemical Interactions

Aziridine, 1-((4-nitrophenyl)sulfonyl)- is known for its ability to interact with various biomolecules, particularly proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property is particularly valuable in biochemical research for studying enzyme mechanisms and cellular processes.

Key Mechanisms:

  • Covalent Modification: The aziridine ring reacts with nucleophilic amino acid residues (e.g., cysteine and lysine) in proteins, potentially inhibiting or activating enzyme activity.
  • Influence on Cellular Pathways: By modifying key proteins involved in cell signaling and metabolism, this compound can impact gene expression and cellular viability.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit potent antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant strains such as MRSA. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like ampicillin .

Antitumor Activity

Aziridines are recognized for their anticancer potential due to their ability to act as alkylating agents, leading to DNA damage in cancer cells. Studies have indicated that certain aziridine derivatives can induce cytotoxicity in tumor cell lines, showing effectiveness comparable to established chemotherapeutics .

Anionic Ring-Opening Polymerization (AROP)

The sulfonyl group in aziridine, 1-((4-nitrophenyl)sulfonyl)- activates the aziridine ring for anionic ring-opening reactions. This property allows it to serve as a monomer for synthesizing functionalized polymers such as polysulfonamides. These polymers exhibit adjustable solubility and thermal properties, making them suitable for various applications .

Polymer Characteristics:

  • Functionalizable Polyamines: Polymers formed from activated aziridines are linear polyamine derivatives or polysulfonamides.
  • Biomedical Applications: These polymers have been investigated for use as cell transfection agents or amphiphilic surfactants due to their unique properties .

Industrial Applications

In industry, aziridine derivatives are utilized in the production of coatings, adhesives, and sealants. Their ability to undergo chemical modifications makes them valuable in creating materials with specific performance characteristics .

Study on Antimicrobial Efficacy

A comparative study involving aziridine derivatives against clinical isolates of Staphylococcus aureus demonstrated MIC values ranging from 8–16 µg/mL for certain compounds derived from aziridines. These results suggest superior efficacy compared to traditional antibiotics for specific strains.

Investigation into Antitumor Mechanisms

Research has shown that aziridine derivatives can serve as irreversible inhibitors of cysteine proteases involved in parasite life cycles. This finding highlights their potential not only in cancer therapies but also in treating parasitic infections .

Mechanism of Action

The mechanism of action of aziridine, 1-((4-nitrophenyl)sulfonyl)- involves nucleophilic addition to the aziridine ring, leading to ring-opening and the formation of reactive intermediates . These intermediates can then undergo further reactions to form a wide range of products. The presence of the 4-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Electronic and Steric Effects on Reactivity

The reactivity of sulfonylaziridines is dictated by the electronic and steric properties of the substituents:

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenylsulfonyl group significantly increases electrophilicity, accelerating reactions like (3 + 2) cycloadditions. For example, NOS-aziridines react 20–30% faster than N-tosyl (4-methylbenzenesulfonyl) analogs due to the nitro group’s strong EWG effect . 2-Nitrophenylsulfonyl analogs exhibit reduced reactivity compared to the para-substituted derivative due to steric hindrance from the ortho-nitro group .
  • Electron-Donating Groups (EDGs) :

    • N-Tosylaziridines (4-methylbenzenesulfonyl) show slower reaction kinetics in cycloadditions due to the methyl group’s EDG effect, which diminishes ring strain .
    • N-Acyl and N-alkyl aziridines (e.g., N-decyl) are largely unreactive under standard conditions, underscoring the necessity of sulfonyl groups for activation .
  • Steric Bulk: 1-[(2,4,6-Triisopropylphenyl)sulfonyl]aziridine features bulky substituents that distort the aromatic ring geometry, reducing accessibility for nucleophiles despite the sulfonyl group’s EWG effect . 2-(4-Bromophenyl)-1-[(4-nitrophenyl)sulfonyl]aziridine introduces additional steric bulk on the aziridine ring, which may slow reactions compared to the unsubstituted NOS-aziridine .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa PSA (Ų)
1-((4-Nitrophenyl)sulfonyl)aziridine 242.25 1.482 401.5 -9.05 80.29
1-[(4-Methylphenyl)sulfonyl]aziridine 251.34 N/A N/A N/A 80.29
2-(4-Bromophenyl)-1-NOS-aziridine 381.96 1.712 532.2 N/A N/A
1-[(2,4,6-Triisopropylphenyl)sulfonyl]aziridine 333.47 N/A N/A N/A N/A

Key observations:

  • The bromophenyl derivative (381.96 g/mol) has a higher molecular weight and density than the parent NOS-aziridine due to bromine’s atomic mass .
  • The nitro group in NOS-aziridine contributes to a strongly acidic pKa (-9.05), enhancing its electrophilicity .

Biological Activity

Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-[(4-nitrobenzene)sulfonyl]aziridine, is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a three-membered aziridine ring substituted with a para-nitrophenyl sulfonyl group. The presence of the nitro group enhances its reactivity and biological activity, making it a target for various biochemical applications.

Target of Action
Aziridine, 1-((4-nitrophenyl)sulfonyl)- primarily acts through the opening of its aziridine ring. This reaction is facilitated by nucleophiles, which can lead to the formation of biologically active derivatives. The sulfonyl group enhances the compound's stability and reactivity under physiological conditions, allowing it to interact with various biomolecules.

Biochemical Pathways
The ring-opening reactions of aziridines are crucial in synthesizing nitrogen-containing biologically active molecules. The aziridine ring's strain makes it susceptible to nucleophilic attack, resulting in diverse products that can modify protein functions and influence cellular pathways .

Antimicrobial Activity

Research indicates that aziridine derivatives, including 1-((4-nitrophenyl)sulfonyl)-, exhibit potent antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like ampicillin .

Antitumor Activity

Aziridines are recognized for their anticancer potential. They act as alkylating agents, leading to DNA damage in cancer cells. Studies have shown that certain aziridine derivatives can induce cytotoxicity in tumor cell lines, with some compounds demonstrating effectiveness comparable to established chemotherapeutics .

Study on Antimicrobial Efficacy

In a comparative study involving aziridine derivatives against clinical isolates of Staphylococcus aureus, compounds derived from aziridines exhibited MIC values ranging from 8–16 µg/mL. These results suggest superior efficacy compared to traditional antibiotics for specific strains .

Investigation into Antitumor Mechanisms

Aziridine derivatives were tested for their ability to inhibit cysteine proteases involved in parasite life cycles. The study found that these compounds could serve as irreversible inhibitors, showcasing their potential in treating parasitic infections alongside cancer therapies .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityAziridine derivatives showed MIC values of 8–16 µg/mL against resistant S. aureus strains .
Antitumor ActivityInduced cytotoxicity in various cancer cell lines; effective as alkylating agents .
Cysteine Protease InhibitionDemonstrated irreversible inhibition in studies involving parasitic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-nitrophenyl)sulfonyl)aziridine, and how can purity be optimized?

The synthesis of aziridine derivatives often involves palladium-catalyzed coupling or nucleophilic addition reactions. For example, alkenylsulfonyl fluorides can react with amines like pyrrolidine under mild conditions (e.g., acetonitrile solvent, room temperature) to form sulfonamide derivatives . To optimize purity, researchers should:

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify structural integrity.
  • Employ column chromatography with gradients of ethyl acetate/hexane for purification.
  • Monitor reaction progress via thin-layer chromatography (TLC).

Q. How is 1-((4-nitrophenyl)sulfonyl)aziridine characterized spectroscopically?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and sulfonyl group integration.
  • FT-IR : Peaks near 1350–1160 cm1^{-1} indicate sulfonyl (S=O) stretching vibrations.
  • HRMS : Exact mass matching for molecular formula validation (e.g., C9_9H9_9N2_2O4_4S requires a mass of 265.0284 g/mol).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What safety protocols are critical when handling this compound in the lab?

Based on safety data sheets (SDS):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
  • Storage : Keep in a dry, ventilated area away from oxidizers.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does 1-((4-nitrophenyl)sulfonyl)aziridine modulate the Hedgehog pathway to protect neural stem cells post-irradiation?

Mechanistic studies in mice show:

  • Hedgehog activation : The compound upregulates Gli1 transcription, expanding neural stem/progenitor cells (NSPCs) in the subventricular zone .
  • Microglia inhibition : Reduces IL-6 and TNF-α expression via NF-κB suppression, mitigating neuroinflammation.
  • Experimental validation : Use transgenic Gli1-reporter mice and flow cytometry to quantify NSPC proliferation. Immunohistochemistry confirms microglial deactivation .

Q. What experimental strategies resolve discrepancies in the compound’s efficacy across neuroinflammation models?

Contradictions may arise due to species-specific responses or irradiation doses. To address this:

  • Dose-response studies : Test 10–50 mg/kg doses in murine models to identify therapeutic windows.
  • Comparative models : Use LPS-induced inflammation vs. radiation-induced injury to isolate pathway-specific effects.
  • Biomarker panels : Measure cytokines (IL-6, IL-1β) and stem cell markers (Nestin, Sox2) across models .

Q. Can this compound be combined with other therapies without compromising antitumor effects?

In glioblastoma models, 1-((4-nitrophenyl)sulfonyl)aziridine did not interfere with radiation’s tumor growth delay. Strategies to validate synergy:

  • Co-treatment assays : Administer the compound with temozolomide or doxorubicin.
  • Tumor volume tracking : Use caliper measurements or bioluminescence in orthotopic models.
  • Apoptosis markers : Assess cleaved caspase-3 levels to confirm lack of pro-survival effects .

Q. Methodological Recommendations

  • Neuroinflammation assays : Combine multiplex cytokine profiling with Iba1+ microglial staining.
  • Pathway inhibition : Use cyclopamine (Hedgehog inhibitor) as a negative control in Gli1-reporter assays.
  • Behavioral tests : Standardize protocols (e.g., radial arm maze) to reduce inter-lab variability .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAGAYAVNYGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195687
Record name Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43090-97-7
Record name Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 25 mL round-bottom flask was added aziridine (10 mg, 234 μmol), sodium bicarbonate (20 mg, 234 μmol), 4-nitrobenzene-1-sulfonyl chloride (45 mg, 234 μmol) and 2 mL chloroform. After 10 minutes, LC-MS showed the desired product was formed. The reaction mixture was concentrated under reduced pressure to give the crude product of the title compound, that was used directly for the next step. MS m/z: 229 (M+1).
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 100 gallon glass-lined vessel, fitted with mechanical stirrer, addition funnel, nitrogen inlet and temperature probe, was charged with nosylchloride (52.7 kg) and acetonitrile (75L) at room temperature under nitrogen. The slurry was cooled to about 0° C. A solution of L-alaninol (7) (7.5 kg) in pyridine (32L) was added over about an hour maintaining the reaction temperature less than 10° C. during the addition, and then the mixture was aged for about two hours at about 3° C. to 5° C. Ethyl acetate (188L) and water (75L) were added and the phases were mixed. The lower aqueous layer was removed and the organic layer was washed with 1M citric acid (2×37.5L) and water (37.5L). The organic layer was cooled to about 15° C. and water (37.5L) was added. Hunig's base (N,N-diisopropylethylamine) (27L) was added for over 30 minutes. The two-phase mixture was aged at 20° C. for about an hour to complete the cyclization, and then the lower aqueous layer was removed and extracted with ethyl acetate (37.5L). The combined organic solutions were washed with 1M citric acid (2×37.5L) and water (2×37.5L). The organic layer was dried by concentration at reduced pressure and temperature at about 15° C.˜20° C. with concurrent addition of isopropylacetate (IPAC) to maintain the constant volume at about 100L. The solvent switch was completed when EA level was <5% by GC or HPLC analysis. The slurry was cooled to about 3° C. for an hour and then filtered. The cake was washed with IPAC (30L) and the solid was dried in air, which afforded about 84% isolated yield for the compound (8) (23.7 kg, 97 wt %).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Aziridine, 1-((4-nitrophenyl)sulfonyl)-

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